methyl 4-{7-[(2-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
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Overview
Description
METHYL 4-{7-[(2-FLUOROPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of METHYL 4-{7-[(2-FLUOROPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves several steps. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 4-{7-[(2-FLUOROPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its enzyme inhibitory properties make it a valuable tool for studying various biochemical pathways. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds to METHYL 4-{7-[(2-FLUOROPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazine rings. The unique fusion of the triazole and thiadiazine rings in METHYL 4-{7-[(2-FLUOROPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE contributes to its distinct pharmacological profile and makes it a valuable compound for further research .
Properties
Molecular Formula |
C25H20FN5O3S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl 4-[7-[(2-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-24(33)17-13-11-15(12-14-17)20-21(23(32)27-19-10-6-5-9-18(19)26)35-25-29-28-22(31(25)30-20)16-7-3-2-4-8-16/h2-14,20-21,30H,1H3,(H,27,32) |
InChI Key |
VNDDOHGLVCQKSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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